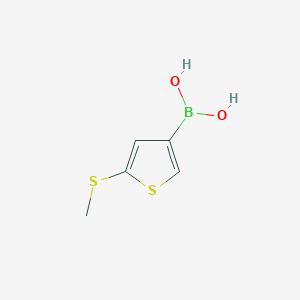

2-(Methylthio)thiophene-4-boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Chemistry

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in synthetic organic chemistry. chemicalbook.comnih.gov Their rise to prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. nih.gov Unlike many other organometallic reagents, organoboron compounds are often stable to air and moisture, simplifying their handling and storage. youtube.com The carbon-boron bond, while polarized towards carbon, is sufficiently covalent to impart this stability.

The most significant application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. youtube.comrsc.org This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. youtube.com The mild reaction conditions, high functional group tolerance, and the environmentally benign nature of the boron-containing byproducts have made the Suzuki-Miyaura coupling a favored method in both academic and industrial settings. rsc.org Beyond cross-coupling, organoboron compounds can be transformed into a variety of other functional groups, further highlighting their utility as synthetic intermediates.

Overview of Thiophene (B33073) Architectures in Chemical Synthesis and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in chemical synthesis and materials science. sigmaaldrich.comgoogle.com First discovered in 1883, thiophene and its derivatives are now recognized for their unique electronic and structural properties. sigmaaldrich.com The sulfur atom in the thiophene ring acts as an electron donor, making the ring more electron-rich and generally more reactive than benzene (B151609) in electrophilic substitution reactions. nih.gov This reactivity, combined with the various positions available for functionalization, makes thiophene a versatile building block for complex molecular architectures. prepchem.com

In materials science, thiophene-based oligomers and polymers are at the forefront of research into organic electronics. researchgate.netgoogle.com The ability of the sulfur atom's lone pairs to participate in the π-electron system leads to delocalized electronic structures, which can facilitate charge transport. nih.gov This has led to the development of thiophene-containing materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The chemical robustness and synthetic versatility of the thiophene core allow for fine-tuning of the electronic and optical properties of these materials. researchgate.net

Positionality and Substituent Effects in Thiophene-Boronic Acids

The reactivity and properties of thiophene-boronic acids are highly dependent on the position of the boronic acid group and the nature and position of other substituents on the thiophene ring. The thiophene ring has two distinct positions for substitution: the α-positions (2 and 5) adjacent to the sulfur atom, and the β-positions (3 and 4). The α-protons are generally more acidic and susceptible to deprotonation, which can influence synthetic strategies.

Substituents on the thiophene ring exert both electronic and steric effects that can significantly impact the reactivity of the boronic acid in cross-coupling reactions. Electron-donating groups, such as alkyl or alkoxy groups, increase the electron density of the ring, which can affect the transmetalation step in the Suzuki-Miyaura catalytic cycle. nih.gov Conversely, electron-withdrawing groups can alter the reactivity profile and are often incorporated to tune the electronic properties of the final products. nih.gov

Steric hindrance is another critical factor. ntnu.nonih.gov Bulky substituents near the boronic acid group can impede the approach of the palladium catalyst, potentially slowing down or even preventing the cross-coupling reaction. The position of the substituent relative to the boronic acid group is therefore a key consideration in the design of synthetic routes and the prediction of reaction outcomes.

Defining the Research Scope for 2-(Methylthio)thiophene-4-boronic Acid

This article will now focus specifically on the chemical compound 2-(Methylthio)thiophene-4-boronic acid . The IUPAC name for this compound is (5-(methylthio)thiophen-3-yl)boronic acid . chemicalbook.com This nomenclature clarifies the substitution pattern: the methylthio group (-SMe) is at the 2-position (or 5-position, depending on numbering preference which leads to the same molecule) and the boronic acid group (-B(OH)₂) is at the 4-position (or 3-position).

The subsequent sections will delve into the known and potential synthetic routes to this compound, its applications in cross-coupling reactions, and its potential utility in the fields of materials science and medicinal chemistry. The discussion will be framed by the electronic and steric effects imparted by the methylthio and boronic acid substituents at these specific positions on the thiophene ring.

Chemical and Physical Properties of 2-(Methylthio)thiophene-4-boronic acid

| Property | Value | Source |

| CAS Number | 1451392-40-7 | chemicalbook.com |

| Molecular Formula | C₅H₇BO₂S₂ | cymitquimica.com |

| Molecular Weight | 174.05 g/mol | cymitquimica.com |

| IUPAC Name | (5-(methylthio)thiophen-3-yl)boronic acid | chemicalbook.com |

| Canonical SMILES | CSC1=CC(=CS1)B(O)O | chemicalbook.com |

Synthesis of 2-(Methylthio)thiophene-4-boronic acid

A likely pathway would begin with the synthesis of 2-(methylthio)thiophene (B1585591). This could potentially be achieved through the reaction of 2-lithiothiophene (generated from 2-bromothiophene (B119243) and a strong base like n-butyllithium) with dimethyl disulfide. A related synthesis of 3-(methylthio)thiophene (B1582169) from 3-bromothiophene (B43185) has been reported, suggesting the feasibility of this approach. researchgate.net

The next step would be the regioselective bromination of 2-(methylthio)thiophene at the 4-position. The directing effects of the methylthio group would need to be considered to achieve the desired isomer. Following the synthesis of 4-bromo-2-(methylthio)thiophene, a lithium-halogen exchange reaction using a strong base at low temperatures would generate the corresponding 4-lithiated thiophene. This organolithium intermediate can then be reacted with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, to form the boronate ester. Finally, acidic hydrolysis of the boronate ester would yield the target compound, 2-(Methylthio)thiophene-4-boronic acid.

Applications in Cross-Coupling Reactions

2-(Methylthio)thiophene-4-boronic acid is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of a carbon-carbon bond between the thiophene ring and various aryl, heteroaryl, or vinyl partners.

The reactivity of 2-(Methylthio)thiophene-4-boronic acid in these couplings is influenced by its substituents. The methylthio group at the 2-position is generally considered to be an electron-donating group, which can impact the electronic properties of the thiophene ring and influence the catalytic cycle. The boronic acid at the 4-position is sterically accessible, which should allow for efficient coupling with a range of partners.

A representative Suzuki-Miyaura coupling reaction involving 2-(Methylthio)thiophene-4-boronic acid would typically involve a palladium catalyst (such as Pd(PPh₃)₄ or a more modern catalyst system with a specialized phosphine (B1218219) ligand), a base (like potassium carbonate or cesium fluoride), and a suitable solvent (often a mixture of an organic solvent and water). orgsyn.orgresearchgate.net These reactions are instrumental in constructing more complex molecules where the substituted thiophene unit is a key structural motif. For example, coupling with various aryl halides can lead to a diverse library of 4-aryl-2-(methylthio)thiophenes.

Role in Materials Science

Thiophene-containing molecules are of significant interest in materials science due to their potential applications in organic electronics. The incorporation of the 2-(methylthio)thiophene-4-boronic acid unit into larger conjugated systems can be used to tailor the electronic and optical properties of the resulting materials.

The methylthio group, being electron-donating, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. This is a critical aspect in the design of materials for OLEDs, where tuning the energy levels is essential for efficient charge injection and recombination. The sulfur atom of the methylthio group can also provide an additional point of interaction, potentially influencing the packing of molecules in the solid state. Research has shown that a methylthio group can enhance the binding of thiophene derivatives to gold electrodes, which is a crucial consideration for molecular electronics applications.

By utilizing 2-(Methylthio)thiophene-4-boronic acid in Suzuki polycondensation reactions with dihaloaromatic comonomers, novel conjugated polymers can be synthesized. The properties of these polymers, such as their band gap, charge carrier mobility, and photoluminescence, would be influenced by the presence of the methylthio-substituted thiophene repeating unit.

Potential in Medicinal Chemistry

Thiophene derivatives are a common feature in many pharmaceuticals, and they are considered a "privileged scaffold" in medicinal chemistry. researchgate.net The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic characteristics and metabolic profiles. orgsyn.org Boronic acids themselves have also gained significant attention in medicinal chemistry, with the approval of drugs like bortezomib (B1684674) highlighting their therapeutic potential. rsc.org

The combination of a thiophene ring and a boronic acid group in 2-(Methylthio)thiophene-4-boronic acid makes it an interesting building block for the synthesis of new biologically active compounds. The introduction of the methylthio group can influence the lipophilicity and metabolic stability of a molecule, which are important pharmacokinetic properties. Furthermore, the boronic acid moiety can act as a key pharmacophore, forming reversible covalent bonds with target proteins, such as serine proteases.

While specific studies on the medicinal chemistry applications of 2-(Methylthio)thiophene-4-boronic acid are not prominent in the literature, its structural features suggest it could be used to synthesize novel inhibitors of various enzymes or as a fragment in the development of new therapeutic agents for a range of diseases.

An in-depth examination of the synthetic approaches for producing 2-(Methylthio)thiophene-4-boronic acid reveals a reliance on established organometallic and cross-coupling methodologies. Due to regioselectivity constraints in direct functionalization, the synthesis of this specific isomer typically proceeds from pre-functionalized thiophene precursors.

Properties

IUPAC Name |

(5-methylsulfanylthiophen-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAOYWBOELBAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274551 | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-40-7 | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[5-(Methylthio)-3-thienyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions Involving 2 Methylthio Thiophene 4 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.orgrsc.org 2-(Methylthio)thiophene-4-boronic acid, as a heteroarylboronic acid, is a valuable partner in these reactions for the synthesis of complex aryl- and heteroaryl-thiophenes.

Catalyst Systems and Ligand Architectures in Coupling Efficacy

The success of the Suzuki-Miyaura coupling of 2-(Methylthio)thiophene-4-boronic acid is highly dependent on the chosen palladium catalyst and its associated ligands. Thiophene (B33073) boronic acids are known to be challenging substrates due to their propensity for protodeboronation, especially under harsh conditions. nih.gov Therefore, highly active catalyst systems are required to promote the desired coupling at a rate that outcompetes this decomposition pathway.

For couplings involving heteroaryl boronic acids, catalyst systems composed of palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are frequently paired with bulky, electron-rich phosphine (B1218219) ligands. nih.govmdpi.com These ligands stabilize the palladium center and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. youtube.com Studies on similar thiophene boronic acids have shown that ligands such as XPhos and SPhos are particularly effective, enabling couplings with even challenging electrophiles like aryl chlorides. nih.govntnu.no The use of pre-formed palladium pre-catalysts incorporating these ligands often provides superior and more reproducible results.

Role of Base and Solvent Systems in Reaction Outcomes

The choice of base and solvent is critical for the outcome of Suzuki-Miyaura reactions involving 2-(Methylthio)thiophene-4-boronic acid. The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic borate (B1201080) anion (e.g., [R-B(OH)₃]⁻), which then participates in the transmetalation step. libretexts.org Common inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. youtube.com

The solvent system must be capable of dissolving both the organic substrates and the inorganic base. For this reason, biphasic systems containing water and an organic solvent like tetrahydrofuran (B95107) (THF), 1,4-dioxane, or n-butanol are often highly effective, particularly for heteroaryl substrates. acs.org Aqueous catalysis can be more efficient than anhydrous conditions for these types of couplings. acs.orgorganic-chemistry.org In some challenging cases where substrates are sensitive to water, anhydrous conditions using a soluble organic base like potassium trimethylsilanolate (TMSOK) can provide a homogeneous reaction mixture and lead to improved rates and yields. nih.govillinois.edu

Coupling with Diverse Electrophilic Partners (Aryl/Heteroaryl Halides, Triflates)

2-(Methylthio)thiophene-4-boronic acid can be coupled with a wide array of electrophilic partners, including aryl and heteroaryl halides (I, Br, Cl) and triflates (OTf). libretexts.orgyoutube.com The reactivity of the halide partner generally follows the order I > Br > OTf > Cl, although modern catalysts have made the coupling of chlorides more routine. libretexts.org

The reaction is tolerant of a broad range of functional groups on the electrophilic partner, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. nih.gov Examples of successful couplings with thiophene boronic acids include reactions with electron-poor and electron-rich (hetero)aryl halides, demonstrating the versatility of the method. nih.gov For instance, substituted thiophene boronic acids have been successfully coupled with electrophiles such as 4-bromobenzonitrile (B114466) and various chloropyridines. nih.gov

Regioselectivity and Stereochemical Control in Suzuki-Miyaura Couplings

Regioselectivity becomes a key consideration when the electrophilic partner contains multiple leaving groups. In such cases, the inherent electronic properties and steric environment of the C-X bonds determine the site of the reaction. For polyhalogenated heterocycles like 2,4-dibromopyridine, the coupling often occurs selectively at the more electrophilic C2-position. nih.gov For a substrate like 2-(Methylthio)thiophene-4-boronic acid, the coupling will occur at the carbon bearing the boronic acid group. If it were to react with a di- or poly-halogenated substrate, the regiochemical outcome would be dictated by the relative reactivity of the halide positions on that coupling partner.

Stereochemical control is another important aspect of the Suzuki-Miyaura reaction. For couplings involving sp²-hybridized carbons, such as those between 2-(Methylthio)thiophene-4-boronic acid and a vinylic halide, the reaction is generally stereoretentive. This means that the geometry (E/Z) of the double bond in the electrophile is preserved in the final product. organic-chemistry.orgnih.gov While the 2-(methylthio)thiophene-4-boronic acid itself is achiral, if it were coupled with a chiral electrophile, the stereochemical integrity at the chiral center is typically maintained, as the C-C bond formation does not directly involve that center.

Polycondensation Applications in Polymer Synthesis

The Suzuki-Miyaura reaction can be extended to polymerization, known as Suzuki polycondensation, to synthesize conjugated polymers. This is typically achieved by reacting a monomer containing two boronic acid (or ester) groups (an AA monomer) with a monomer containing two halide groups (a BB monomer). researchgate.netrsc.org Thiophene-containing polymers are of significant interest for their applications in organic electronics. researchgate.netresearchgate.net

High molecular weight polythiophenes have been successfully synthesized via Suzuki polycondensation using 2,5-thiophenebis(boronic acid) derivatives. researchgate.netrsc.org To be used in a similar fashion, 2-(Methylthio)thiophene-4-boronic acid would need to be further functionalized with a second reactive group, for example, a halide at the 2- or 5-position, to act as an AB-type monomer. Such a monomer could then undergo self-condensation to produce a functionalized polythiophene. The methylthio group would remain as a pendant group on the polymer backbone, potentially influencing the polymer's electronic properties, solubility, and morphology. The development of highly active and robust catalyst systems is crucial for achieving high molecular weight polymers while minimizing defects from side reactions like premature deboronation. researchgate.netchemrxiv.org

Liebeskind-Srogl Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling is a mechanistically distinct reaction that forms C-C bonds by coupling an organosulfur compound (typically a thioester or thioether) with a boronic acid. wikipedia.org This reaction is catalyzed by palladium and uniquely requires a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a stoichiometric or catalytic co-catalyst under neutral conditions. wikipedia.orgresearchgate.net

For 2-(Methylthio)thiophene-4-boronic acid, this reaction presents two potential modes of reactivity.

As the Boronic Acid Component: The boronic acid moiety can act as the nucleophilic partner, reacting with various thioesters or other organosulfur electrophiles to form ketones or other coupled products. nih.gov This would be a standard application of the boronic acid functionality.

As the Thioether Component: More interestingly, the C-S bond of the methylthio group on the thiophene ring can potentially act as the electrophilic handle. nih.gov It has been established that heteroaryl sulfides, such as 2-(methylthio)pyridine, are competent substrates in Liebeskind-Srogl couplings. nih.govresearchgate.net In this scenario, the C-SMe bond of 2-(methylthio)thiophene-4-boronic acid could be cleaved and coupled with a different boronic acid. This offers a pathway for the selective functionalization of the C2 position of the thiophene ring, orthogonal to the reactivity of the boronic acid at the C4 position. The reaction is known to tolerate a wide range of functional groups, which is a significant advantage. nih.gov

The viability of using the methylthio group as a coupling handle would depend on the specific reaction conditions and the relative reactivity of the C-B and C-S bonds within the catalytic cycle. This dual reactivity makes 2-(Methylthio)thiophene-4-boronic acid a potentially versatile building block for the synthesis of complex, polysubstituted thiophenes.

Table of Mentioned Compounds

Copper-Mediated Carbon-Sulfur Bond Activation

The activation of carbon-sulfur bonds is a important transformation in organic synthesis, and copper-mediated cross-coupling reactions have emerged as a valuable tool in this regard. While direct copper-mediated C-S activation of 2-(methylthio)thiophene-4-boronic acid itself is not extensively documented, the principles can be inferred from related copper-catalyzed reactions involving thiols and boronic acids. Copper(II) acetate (B1210297), in combination with a base like pyridine, can facilitate the cross-coupling of aryl boronic acids with alkanethiols to form aryl alkyl sulfides. organic-chemistry.org This process is generally tolerant of various functional groups and proceeds under relatively mild conditions. organic-chemistry.org

A mechanistically distinct approach involves the copper(I)-mediated activation of a carbon-sulfur bond in a thiol ester, which can then couple with a boronic acid. organic-chemistry.org A key reagent in this transformation is copper(I) thiophene-2-carboxylate (CuTC), which, in conjunction with a palladium catalyst, enables the coupling of thiol esters with boronic acids under non-basic conditions. organic-chemistry.org This method is significant as it avoids the use of strong bases that can be detrimental to sensitive functional groups, a common requirement in traditional Suzuki-Miyaura reactions. organic-chemistry.org The reaction is believed to proceed through a mechanism where the copper(I) salt acts as a dual activator: the soft Cu(I) ion interacts with the sulfur of the thiol ester, while the carboxylate coordinates to the boron atom of the boronic acid, facilitating transmetalation to the palladium center. organic-chemistry.orgnih.gov

The following table summarizes a representative copper-mediated coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product | Yield |

| Thiol Ester | Boronic Acid | Pd(PPh₃)₄ / CuTC | Ketone | Good to Excellent nih.gov |

| Aryl Boronic Acid | Alkanethiol | Copper(II) acetate / Pyridine | Aryl Alkyl Sulfide (B99878) | 40-90% organic-chemistry.org |

Synthesis of Ketone Derivatives

A notable application of cross-coupling reactions involving boronic acids is the synthesis of ketones. A highly effective method for preparing ketones is the palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids. organic-chemistry.org This reaction provides a general route to a wide array of ketones under mild and non-basic conditions. organic-chemistry.org The versatility of this method allows for the coupling of various aromatic and aliphatic thiol esters with different boronic acids. organic-chemistry.org

For the synthesis of a ketone derivative from 2-(methylthio)thiophene-4-boronic acid, one would react it with an appropriate thiol ester in the presence of a palladium catalyst and a copper(I) mediator. The general conditions for this transformation involve heating the reactants in a solvent like tetrahydrofuran (THF) at around 50 °C for several hours. organic-chemistry.org The use of copper(I) thiophene-2-carboxylate (CuTC) is crucial for the success of this reaction under baseless conditions. organic-chemistry.org This approach offers a significant advantage for synthesizing highly functionalized or base-sensitive ketone derivatives. organic-chemistry.org

A generalized reaction for the synthesis of a ketone derivative is shown below:

| Boronic Acid | Thiol Ester | Catalyst System | Solvent | Temperature | Product |

| 2-(Methylthio)thiophene-4-boronic acid | R-C(O)S-Alkyl/Aryl | Pd₂(dba)₃, tris(2-furyl)phosphine, CuTC | THF | 50 °C | 2-(Methylthio)-4-aroylthiophene |

Baseless Coupling Conditions and Substrate Scope

The development of cross-coupling reactions that proceed under baseless conditions is of great importance in modern organic synthesis, as it allows for the inclusion of base-sensitive functional groups in the substrates. The palladium-catalyzed, copper-mediated coupling of thiol esters and boronic acids is a prime example of such a transformation. organic-chemistry.org This reaction avoids the need for traditional bases like hydroxides or carbonates, which are often required in Suzuki-Miyaura couplings. organic-chemistry.org

The key to these "baseless" conditions is the use of copper(I) thiophene-2-carboxylate (CuTC). organic-chemistry.org The reaction is believed to involve the formation of a ternary complex between the palladium thiolate, the boronic acid, and the copper carboxylate, which facilitates the transmetalation step without the need for an external base. nih.gov This methodology has been shown to be applicable to a broad range of substrates. organic-chemistry.org Both aromatic and aliphatic thiol esters can be coupled with various aryl and vinyl boronic acids, delivering the corresponding ketones in good to excellent yields. organic-chemistry.org The reaction tolerates a variety of functional groups on both coupling partners. organic-chemistry.org While specific studies on the substrate scope of 2-(methylthio)thiophene-4-boronic acid in this reaction are not available, the general applicability of the method suggests it would be a suitable coupling partner.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Exploring Alternative Metal Catalysts (e.g., Nickel, Iron)

While palladium has been the dominant catalyst in cross-coupling reactions, there is growing interest in exploring more earth-abundant and cost-effective alternatives like nickel and iron.

Nickel-Catalyzed Reactions: Nickel catalysts have shown great promise in various cross-coupling reactions, including those analogous to the Suzuki-Miyaura coupling. ucla.edu Nickel-catalyzed cross-couplings of aryl boronic acids with thiophenols have been developed for the synthesis of diaryl sulfides. rsc.org These reactions can often be performed at room temperature and in the presence of air, offering a practical and milder alternative to some palladium-catalyzed systems. rsc.org For instance, a NiCl₂/2,2'-bipyridine system has been effectively used for this purpose. rsc.org Furthermore, nickel catalysis has been successfully applied to the cross-coupling of benzylic ammonium (B1175870) salts with aryl boronic acids, demonstrating its utility in C-N bond activation. nih.gov The development of specific ligands, such as monodentate phosphines, has been crucial in enhancing the activity of nickel catalysts in challenging Suzuki-Miyaura cross-coupling reactions. ucla.edu

Iron-Catalyzed Reactions: Iron is an even more attractive catalyst due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions have been developed, for example, for the reductive coupling of alkyl electrophiles with olefins. nih.gov While the direct iron-catalyzed coupling of 2-(methylthio)thiophene-4-boronic acid is not well-documented, iron salts like Fe(acac)₃ have been used to catalyze the cross-coupling of alkyl aryl thioethers with Grignard reagents. nih.gov Research into iron-catalyzed multicomponent cross-couplings of vinyl boronates with alkyl halides and Grignard reagents is also an active area, showcasing the potential of iron in complex C-C bond formations. researchgate.net

The following table provides a summary of alternative metal catalysts in relevant cross-coupling reactions.

| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Key Features |

| Nickel | Aryl Boronic Acid | Thiophenol | C-S Coupling | Room temperature, air-tolerant rsc.org |

| Nickel | Benzylic Ammonium Salt | Aryl Boronic Acid | C-C Coupling | Mild conditions, C-N activation nih.gov |

| Iron | Alkyl Aryl Thioether | Grignard Reagent | C-C Coupling | Fe(acac)₃ catalyst nih.gov |

| Iron | Vinyl Boronate | Alkyl Halide, Grignard Reagent | Multicomponent C-C Coupling | Enantioselective potential researchgate.net |

Non-Suzuki-Miyaura Coupling Variants

Beyond the well-established Suzuki-Miyaura reaction, other cross-coupling variants involving boronic acids have been developed. These reactions often expand the scope of possible transformations by utilizing different coupling partners or reaction mechanisms.

One such variant is the copper-promoted Chan-Lam coupling, which enables the formation of carbon-heteroatom bonds. researchgate.net This reaction typically involves the coupling of an aryl boronic acid with an N-H, O-H, or S-H containing compound in the presence of a copper salt. researchgate.net For instance, copper(II) acetate can mediate the coupling of aryl boronic acids with alkyl thiols to generate aryl alkyl sulfides. organic-chemistry.org This method is advantageous as it often proceeds under milder conditions and without the need for a palladium catalyst. organic-chemistry.orgresearchgate.net

Another important non-Suzuki-Miyaura type reaction is the palladium-catalyzed, copper-mediated coupling of boronic acids with thiocyanates. This reaction provides a cyanide-free route to aryl nitriles. nih.gov The transformation is efficient for a variety of boronic acids and proceeds in good to excellent yields. nih.gov The mechanism is thought to involve a dual activation by the copper(I) carboxylate, similar to the ketone synthesis from thiol esters. nih.gov

These alternative coupling strategies significantly broaden the synthetic utility of boronic acids like 2-(methylthio)thiophene-4-boronic acid, allowing for the introduction of a wider range of functional groups.

Advanced Synthetic Transformations and Derivatizations of 2 Methylthio Thiophene 4 Boronic Acid

Functional Group Transformations on the Thiophene (B33073) Ring

The reactivity of the thiophene ring is significantly influenced by its substituents. The electron-donating methylthio group and the electron-withdrawing boronic acid group play crucial roles in directing the outcomes of substitution reactions.

Electrophilic Aromatic Substitution Patterns

Thiophene is known to be more reactive towards electrophiles than benzene (B151609). numberanalytics.come-bookshelf.de The regioselectivity of electrophilic aromatic substitution (SEAr) on the 2-(methylthio)thiophene-4-boronic acid ring is dictated by the combined directing effects of the existing substituents. The methylthio (-SMe) group at the C2 position is an activating, ortho-, para-director, while the boronic acid [-B(OH)₂] group at the C4 position is a deactivating, meta-director. organicchemistrytutor.comwikipedia.orglibretexts.org

The available positions for substitution are C3 and C5. The C2-methylthio group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions. Concurrently, the C4-boronic acid group directs electrophiles to the C2 and C5 positions (both meta). These effects synergize to strongly favor substitution at the C5 position. Attack at the C3 position is disfavored due to steric hindrance from the adjacent substituents. This predictable regioselectivity makes the C5 position a prime target for functionalization. stackexchange.comresearchgate.net

| Reaction | Reagents | Expected Major Product | Reference |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 5-Bromo-2-(methylthio)thiophene-4-boronic acid | numberanalytics.com |

| Nitration | HNO₃, H₂SO₄ | 2-(Methylthio)-5-nitrothiophene-4-boronic acid | numberanalytics.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-(methylthio)thiophene-4-boronic acid | stackexchange.com |

| Sulfonation | SO₃, H₂SO₄ | 5-(Methylthio)-3-borono-2-thiophenesulfonic acid | numberanalytics.com |

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) on a thiophene ring generally requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. uoanbar.edu.iqnih.gov In 2-(methylthio)thiophene-4-boronic acid, the boronic acid group is electron-withdrawing, but the methylthio group is electron-donating.

For an SNAr reaction to occur, a leaving group (such as a halide) would need to be present on the ring, typically at a position activated by an electron-withdrawing group. For instance, if a halogen were present at the C5 position, the electron-withdrawing boronic acid at C4 would facilitate its displacement by a strong nucleophile. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov While less common than electrophilic substitution for this specific molecule, SNAr provides a pathway for introducing nucleophiles onto a pre-functionalized thiophene ring under specific conditions. numberanalytics.comyoutube.com

Transformations Involving the Methylthio Moiety

The sulfur atom of the methylthio group is a key site for a variety of chemical transformations, including oxidation, bond cleavage, and participation in cyclization reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or further to the sulfone. This transformation is highly valuable as it modulates the electronic properties of the substituent from electron-donating (sulfide) to strongly electron-withdrawing (sulfone).

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common, environmentally benign oxidant, often used with a catalyst. researchgate.netrsc.orggoogle.com The reaction can be controlled to yield either the sulfoxide or the sulfone. Typically, using one equivalent of the oxidant under milder conditions favors the formation of the sulfoxide, whereas an excess of the oxidant and more forcing conditions lead to the sulfone. beilstein-journals.orggoogle.com Meta-chloroperoxybenzoic acid (m-CPBA) is another highly effective reagent for these oxidations. derpharmachemica.comorganic-chemistry.orgcommonorganicchemistry.com

| Oxidant System | Product Selectivity | Typical Conditions | Reference |

|---|---|---|---|

| H₂O₂ (1 equiv), Ti-zeolite catalyst | Sulfoxide | Methanol, 21°C | rsc.org |

| H₂O₂ (excess), Ti-zeolite catalyst | Sulfone | Methanol, higher temp. | rsc.orgrsc.org |

| m-CPBA (1.2 equiv) | Sulfoxide | THF, 0°C | derpharmachemica.com |

| m-CPBA (2.0+ equiv) | Sulfone | Dichloromethane (B109758), RT | google.comderpharmachemica.com |

| H₂O₂, Sulfamic acid | Sulfoxide or Sulfone | Room Temperature | researchgate.net |

Carbon-Sulfur Bond Cleavage and Rearrangement Reactions

The carbon-sulfur bond of the methylthio group can be cleaved under various conditions, offering a route to either remove the substituent or utilize its fragments. Reductive desulfurization is a common transformation, most frequently accomplished using Raney Nickel. masterorganicchemistry.comias.ac.in This reaction effectively replaces the C-S bond with a C-H bond, yielding 3-thiopheneboronic acid. This method is particularly useful for removing the sulfur group after it has served its purpose as a directing group or a synthetic handle. researchgate.netacs.org

Oxidative C-S bond cleavage is also a known process, which can transform thioethers into other functional groups. nih.govrsc.org Furthermore, certain transition-metal catalysts are capable of mediating C-S bond cleavage, a process extensively studied in the context of hydrodesulfurization.

| Reaction Type | Reagents | Resulting Transformation | Reference |

|---|---|---|---|

| Reductive Desulfurization | Raney Nickel, H₂ (adsorbed) | -SMe group replaced by -H | masterorganicchemistry.comias.ac.in |

| Oxidative Cleavage | Cu catalyst, O₂ | Can lead to various functionalized aromatics | nih.gov |

| Hydrogenation | Raney Nickel, H₂ (gaseous) | Can also reduce other groups (e.g., nitrile) | researchgate.netrsc.org |

Cyclization Pathways Involving the Sulfur Atom

The sulfur atom of the methylthio group can act as an internal nucleophile to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. A common strategy involves the introduction of a suitable electrophilic partner, such as an alkyne, onto the thiophene ring adjacent to the methylthio group (at the C3 position). Subsequent electrophile-mediated cyclization can then form a new ring. escholarship.orgscilit.com

For instance, the boronic acid at C4 could be converted into a different functional group, and an alkyne could be installed at C3 via cross-coupling. This precursor could then undergo an intramolecular cyclization involving the sulfur atom to construct a thieno[3,2-b]thiophene (B52689) core. mdpi.commdpi.comresearchgate.netdoaj.orgnih.gov Such fused systems are of significant interest in materials science for their applications in organic electronics. The synthesis of thieno[3,2-b]thiophenes often relies on the reactivity of sulfur nucleophiles with appropriately functionalized thiophene precursors. mdpi.comresearchgate.net

Post-Coupling Modifications of Derived Products

Following the successful synthesis of various scaffolds utilizing 2-(methylthio)thiophene-4-boronic acid in cross-coupling reactions, the resulting products can undergo a variety of further transformations. These post-coupling modifications are crucial for fine-tuning the electronic and steric properties of the final molecules, enabling the creation of a diverse range of derivatives with tailored functionalities. The primary sites for these modifications are the methylthio group and the thiophene ring itself.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group in 4-aryl-2-(methylthio)thiophene derivatives is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxides and sulfones. These transformations significantly alter the electronic nature of the thiophene ring, with the sulfoxide and sulfone groups acting as progressively stronger electron-withdrawing groups. This modulation of electronic properties can have a profound impact on the biological activity and material characteristics of the compounds.

Synthesis of 2-(Methylsulfinyl)thiophene (B14127910) Derivatives

The selective oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of controlled oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Typically, the reaction is carried out by treating the 2-(methylthio)thiophene (B1585591) derivative with one equivalent of m-CPBA in a chlorinated solvent such as dichloromethane at low temperatures to prevent over-oxidation to the sulfone.

Another versatile method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, methyltrioxorhenium(VII) has been shown to effectively catalyze the oxidation of thiophene derivatives to their corresponding sulfoxides. nih.gov The reaction proceeds readily, with the catalyst activating the hydrogen peroxide to facilitate the oxygen transfer to the sulfur atom. nih.gov The rate of this initial oxidation step is generally enhanced by the presence of electron-donating groups on the thiophene ring. nih.gov

Synthesis of 2-(Methylsulfonyl)thiophene Derivatives

Further oxidation of the 2-(methylsulfinyl)thiophene intermediate, or the direct oxidation of the 2-(methylthio)thiophene, yields the corresponding 2-(methylsulfonyl)thiophene derivative. The methylsulfonyl group is a strong electron-withdrawing moiety, which can significantly influence the molecule's properties.

The oxidation of a sulfide directly to a sulfone is often accomplished by using an excess of a strong oxidizing agent. For example, treatment of a 2-(methylthio)thiophene derivative with two or more equivalents of m-CPBA will typically lead to the formation of the sulfone. acs.org Similarly, hydrogen peroxide, when used in sufficient quantity and often at elevated temperatures or with a suitable catalyst, can achieve the full oxidation to the sulfone. nih.gov Niobium carbide has been reported as an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide.

The table below summarizes representative conditions for the oxidation of the methylthio group.

| Product Type | Reagents | Solvent | Temperature | Yield | Reference |

| Sulfoxide | m-CPBA (1 equiv) | Dichloromethane | 0 °C to rt | Good | acs.org |

| Sulfoxide | H₂O₂ / Methyltrioxorhenium(VII) | - | - | - | nih.gov |

| Sulfone | m-CPBA (>2 equiv) | Dichloromethane | rt | Good | acs.org |

| Sulfone | H₂O₂ / Niobium Carbide | - | - | High |

Electrophilic Substitution on the Thiophene Ring

The thiophene ring in products derived from 2-(methylthio)thiophene-4-boronic acid remains amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The position of substitution is directed by the existing substituents. The methylthio group at the 2-position and the aryl group at the 4-position generally direct incoming electrophiles to the vacant 5-position.

Halogenation

Halogenation, particularly bromination and chlorination, is a common post-coupling modification. The introduction of a halogen atom provides a handle for further cross-coupling reactions or other functionalizations.

For example, bromination can be readily achieved using N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride or acetic acid. rsc.org The high reactivity of the thiophene ring often allows these reactions to proceed under mild conditions. iust.ac.ir Similarly, chlorination can be performed with reagents like N-chlorosuccinimide (NCS).

Nitration

Nitration of thiophene derivatives must be carried out under carefully controlled conditions to avoid oxidation and degradation of the thiophene ring. stackexchange.com Milder nitrating agents are preferred over the standard nitric acid/sulfuric acid mixture. A common method involves the use of nitric acid in acetic anhydride. orgsyn.orggoogle.com This reagent combination has been successfully used to introduce a nitro group onto the thiophene ring, typically at the 5-position of the 2-(methylthio)-4-arylthiophene scaffold. The resulting nitrothiophenes are valuable intermediates for the synthesis of amino-substituted derivatives. researchgate.net

Formylation

The introduction of a formyl group onto the thiophene ring can be accomplished through Vilsmeier-Haack type reactions. This typically involves the use of a formamide, such as N,N-dimethylformamide (DMF), in the presence of an activating agent like phosphoryl chloride (POCl₃) or phosgene. iust.ac.irgoogle.com This reaction provides a direct route to thiophene-carbaldehydes, which are versatile intermediates for the synthesis of a wide array of more complex molecules.

The table below outlines typical conditions for electrophilic substitution reactions.

| Reaction | Reagent(s) | Solvent | Conditions | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | rt | 5-Bromo derivative | rsc.org |

| Nitration | HNO₃ / Acetic Anhydride | Acetic Anhydride | 10 °C | 5-Nitro derivative | orgsyn.orggoogle.com |

| Formylation | DMF / POCl₃ | DMF | Heat | 5-Formyl derivative | iust.ac.irgoogle.com |

Further Cross-Coupling Reactions

If a halogen atom has been introduced onto the thiophene ring via post-coupling modification, it can serve as a new site for further cross-coupling reactions. For instance, a 5-bromo-2-(methylthio)-4-arylthiophene derivative can undergo a second Suzuki-Miyaura coupling with another boronic acid or ester to introduce a different aryl or heteroaryl group at the 5-position. This iterative approach allows for the construction of highly substituted and complex thiophene-based structures. These subsequent couplings typically employ palladium catalysts with appropriate ligands, similar to the initial coupling reaction. stackexchange.comacs.org

Applications of 2 Methylthio Thiophene 4 Boronic Acid in Materials Science and Organic Electronics

Design and Synthesis of Conjugated Polymers

The design of conjugated polymers for specific electronic applications hinges on the ability to control their molecular structure. The choice of monomer units is paramount in determining the final properties of the polymer.

Polythiophenes are a major class of organic semiconductors, and their synthesis often involves the polymerization of thiophene (B33073) monomers. acs.org The Suzuki coupling reaction, for which thiophene boronic acids are key reagents, is a widely used method for synthesizing these polymers. ntnu.noresearchgate.netrsc.org This method allows for the creation of well-defined polymer chains with controlled regioregularity, which is crucial for achieving high charge carrier mobility. While general synthesis strategies for polythiophenes are well-established, the incorporation of specific substituents like the methylthio group allows for the exploration of new material properties.

The electronic and optical properties of conjugated polymers are intrinsically linked to their molecular structure. The introduction of different functional groups onto the polymer backbone can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgarxiv.org The methylthio group, being an electron-donating group, is expected to influence these energy levels. Generally, electron-donating substituents tend to raise the HOMO level of the polymer. arxiv.org This tuning of energy levels is critical for optimizing the performance of electronic devices by ensuring efficient charge injection and transport.

The systematic variation of donor and acceptor units within a polymer chain is a common strategy to control the HOMO/LUMO gap. rsc.orgresearchgate.net By pairing a donor unit, such as a thiophene derivative, with an acceptor unit, the resulting copolymer can be engineered to have a specific bandgap, which determines its absorption and emission characteristics. researchgate.netinformaticsjournals.co.in While specific data for polymers derived from 2-(Methylthio)thiophene-4-boronic acid is not widely reported in publicly available literature, the principles of donor-acceptor copolymer design provide a framework for its potential applications. researchgate.netinformaticsjournals.co.in

Development of Organic Electronic Devices

The tailored properties of polymers synthesized using 2-(Methylthio)thiophene-4-boronic acid make them potential candidates for a range of organic electronic devices.

The performance of organic photovoltaic devices, or solar cells, is highly dependent on the electronic properties of the donor and acceptor materials in the active layer. researchgate.netinformaticsjournals.co.in The open-circuit voltage (Voc) of an OPV is related to the difference between the HOMO of the donor and the LUMO of the acceptor. rsc.org The short-circuit current (Jsc) is influenced by the absorption spectrum of the materials. By incorporating 2-(Methylthio)thiophene-4-boronic acid into donor-acceptor copolymers, it may be possible to fine-tune the HOMO level and the absorption characteristics to improve solar cell efficiency. researchgate.netinformaticsjournals.co.in

A review of thiophene-based donor-acceptor copolymers highlights the importance of monomer selection in achieving high power conversion efficiencies. researchgate.net While this review does not specifically mention 2-(Methylthio)thiophene-4-boronic acid, it underscores the strategic approach of using functionalized thiophenes to optimize photovoltaic performance.

Organic field-effect transistors are fundamental components of organic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor material. nih.gov The molecular ordering and solid-state packing of the polymer chains play a critical role in facilitating efficient charge transport. The introduction of side chains, such as the methylthio group, can influence this packing.

Research on novel copolymers for OFETs often involves the synthesis of materials with specific donor and acceptor units to achieve desired charge transport characteristics. manchester.ac.ukrsc.orgresearchgate.net For instance, new tercopolymers containing thienothiophene, thiophene, and fluorene (B118485) have been synthesized and characterized for their OFET performance. nih.gov Although polymers based on 2-(Methylthio)thiophene-4-boronic acid have not been extensively reported in this context, the synthetic strategies employed for other thiophene-based polymers could be readily adapted. nih.govmanchester.ac.ukrsc.orgresearchgate.net

Application in Sensing Technologies

The boronic acid moiety is the key to the potential application of 2-(Methylthio)thiophene-4-boronic acid in sensing technologies. Boronic acids are known to interact reversibly with diols, a class of molecules that includes many important biological sugars like glucose and fructose. nih.govmsu.edu This interaction forms a stable cyclic boronate ester, a reaction that can be harnessed to detect the presence and concentration of these analytes. nih.gov

The fundamental principle behind a boronic acid-based sensor involves coupling the diol-binding event to a measurable signal. In the case of 2-(Methylthio)thiophene-4-boronic acid, the thiophene ring can act as the signaling component. Thiophene-based molecules often exhibit fluorescence or possess electrochemical activity that is sensitive to changes in their chemical environment. The binding of a diol to the boronic acid group can alter the electronic properties of the entire molecule, leading to a change in its fluorescence intensity, emission wavelength, or electrochemical response. nih.gov

For instance, a sensor system could be designed where the fluorescence of the thiophene unit is "quenched" or "turned off" in its free state. Upon binding to a target analyte like glucose, the formation of the boronate ester could disrupt this quenching mechanism, causing the sensor to "turn on" and emit a fluorescent signal. nih.gov The intensity of this signal would ideally correlate with the concentration of the analyte. Boronic acid-functionalized hydrogels have also been explored for creating glucose-selective materials with self-healing abilities, which could be applied in biomedical devices for continuous glucose monitoring. nih.gov

Furthermore, the interaction between boronic acids and analytes can induce changes in pH, which can be detected using a secondary indicator dye, demonstrating the versatility of this sensing mechanism. nih.gov The methylthio group on the thiophene ring could further refine the sensor's properties by influencing the electronic characteristics of the thiophene signaling unit or by providing an additional anchoring point for immobilizing the sensor on surfaces, such as gold electrodes. researchgate.netrsc.org Research on related molecules, such as 4-mercaptophenylboronic acid immobilized on a gold surface, has demonstrated the potential for detecting monosaccharides at picomolar concentrations. nih.gov

Table 1: Illustrative Examples of Boronic Acid-Based Sensing Mechanisms

| Sensor Type | Analyte | Principle of Detection | Potential Role of 2-(Methylthio)thiophene-4-boronic acid |

|---|---|---|---|

| Fluorescent Sensor | Monosaccharides (e.g., Glucose) | Analyte binding to the boronic acid alters the electronic environment of a fluorophore, causing a change in fluorescence emission. nih.gov | The thiophene ring acts as the intrinsic fluorophore whose emission is modulated by diol binding. |

| Colorimetric Sensor | pH, Sugars | The binding event displaces a dye molecule (e.g., Alizarin Red S) or changes the local pH, leading to a visible color change. nih.gov | Could be functionalized to participate in displacement assays or induce pH shifts upon analyte binding. |

| Electrochemical Sensor | Diols | The sensor is immobilized on an electrode surface. Analyte binding alters the electrochemical properties (e.g., capacitance, impedance) of the sensor layer. | The methylthio group may facilitate strong anchoring to a gold electrode surface, enhancing sensor stability and performance. rsc.org |

| Responsive Hydrogel | Glucose | Boronic acid moieties cross-link polymer chains in the presence of multi-hydroxyl analytes, causing the hydrogel to swell or shrink. nih.gov | Can be copolymerized into a hydrogel matrix to create a glucose-responsive material. |

Self-Assembly and Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. 2-(Methylthio)thiophene-4-boronic acid is well-suited to participate in such processes due to its combination of functional groups that can engage in multiple types of interactions. These interactions include reversible covalent bond formation, hydrogen bonding, and π-π stacking.

The boronic acid group is a powerful tool for directed self-assembly. It can undergo a reversible condensation reaction with diols to form boronate esters. researchgate.net When bifunctional or multifunctional boronic acids and diols are used, this reaction can lead to the formation of complex, well-defined supramolecular structures such as macrocycles, polymers, and even intricate cages. epfl.ch For example, the reaction of aryl diboronic acids with polyhydroxyl aromatic compounds like 1,2,4,5-tetrahydroxybenzene can produce ordered network nanostructures. researchgate.net The reversibility of the boronate ester linkage endows these materials with "smart" properties, such as chemical stimulus-responsiveness. researchgate.net

In addition to forming boronate esters, the B(OH)₂ group of boronic acids is an excellent hydrogen bond donor. In the solid state, boronic acids frequently form dimeric structures or extended hydrogen-bonded networks. nih.gov This hydrogen bonding capability, combined with interactions involving the thiophene ring, can guide the assembly of molecules into highly organized architectures.

The thiophene ring itself contributes significantly to self-assembly through π-π stacking interactions. These interactions are common in π-conjugated systems and are crucial for the organization of molecules in organic electronic materials. Thiophene-based dendrimers, for instance, have been shown to self-organize on surfaces to form distinct nanostructures like 2-D crystals and nanowires, with the final structure depending on molecule-substrate interactions and molecular shape. uh.edu The combination of hydrogen bonding from the boronic acid and π-stacking from the thiophene ring in 2-(Methylthio)thiophene-4-boronic acid could lead to unique hierarchical structures with programmed organization.

Furthermore, the boron atom in the boronic acid is a Lewis acid and can form dative bonds with Lewis bases, such as pyridine. This orthogonal interaction can be used in conjunction with boronate esterification to build even more complex, hierarchical supramolecular systems. researchgate.netepfl.ch

Table 2: Interactions and Resulting Supramolecular Structures

| Interacting Groups | Type of Interaction | Potential Supramolecular Structure | Reference Example |

|---|---|---|---|

| Boronic acid + Diol | Reversible Covalent (Boronate Ester) | Macrocycles, Supramolecular Polymers, Cages | Reaction of arylboronic acids with dihydroxypyridine ligands to form macrocycles. epfl.ch |

| Boronic acid + Boronic acid | Hydrogen Bonding | Dimeric pairs, 2D/3D Networks | Infinite two-dimensional arrays formed by tetraarylboronic acid resorcinarene (B1253557) derivatives. nih.gov |

| Thiophene + Thiophene | π-π Stacking | Nanowires, 2-D Crystals, Lamellar Structures | Self-organization of thiophene dendrimers on graphite (B72142) and mica surfaces. uh.edu |

Mechanistic and Computational Studies of Reactions Involving 2 Methylthio Thiophene 4 Boronic Acid

Elucidation of Reaction Mechanisms in Cross-Couplings

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and its general mechanism is widely accepted to proceed through a catalytic cycle involving a palladium catalyst. youtube.com For 2-(methylthio)thiophene-4-boronic acid, this cycle is the theoretical framework for understanding its reactivity with various coupling partners, such as aryl halides.

The catalytic cycle for the cross-coupling of 2-(methylthio)thiophene-4-boronic acid with an aryl halide (Ar-X) can be described in three primary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate, Ar-Pd(II)-X. The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. youtube.com

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. For 2-(methylthio)thiophene-4-boronic acid, this process involves the formation of a boronate species, typically by the action of a base (e.g., K₃PO₄, Cs₂CO₃). The activated boronate then reacts with the Ar-Pd(II)-X complex to form a new diorganopalladium(II) intermediate, Ar-Pd(II)-Thienyl, and displaces the halide and boronic acid byproducts. The presence of the methylthio group on the thiophene (B33073) ring can influence the electronic density of the ring and, consequently, the rate and efficiency of transmetalation.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate, which yields the cross-coupled product (Ar-Thienyl) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step is generally facile and irreversible.

Studies on related thienylboronic acids in Suzuki-Miyaura couplings have shown that the choice of catalyst, ligand, base, and solvent is critical for achieving high yields, which underscores the sensitivity of the catalytic cycle to the specific substrates involved. ntnu.no

Computational studies on related systems have been used to model the geometries and energies of these intermediates and the transition states that connect them. For instance, the transition state for transmetalation is often depicted as a bridged species involving the palladium center, the halide, the boron atom, and the transferring organic group. The specific energies of these species for 2-(methylthio)thiophene-4-boronic acid would require dedicated computational investigation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool for predicting the properties and reactivity of molecules. While specific DFT studies on 2-(methylthio)thiophene-4-boronic acid are sparse, data from related thiophene derivatives can be used to infer its characteristics.

The electronic properties of 2-(methylthio)thiophene-4-boronic acid are largely determined by the interplay between the electron-rich thiophene ring, the electron-donating methylthio group, and the electron-withdrawing boronic acid group.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In thiophene derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π*-orbital. The energies of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 2-(methylthio)thiophene-4-boronic acid, the methylthio group, being an electron-donating group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The boronic acid group, being electron-withdrawing, would lower the energy of the LUMO, making it more susceptible to nucleophilic attack. DFT calculations on similar substituted thiophenes have confirmed these general trends. researchgate.netresearchgate.net

A hypothetical table of calculated electronic properties for 2-(methylthio)thiophene-4-boronic acid, based on typical values for similar compounds, is presented below.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Indicates overall polarity |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Precise values would require specific DFT calculations for 2-(methylthio)thiophene-4-boronic acid.

DFT calculations can be employed to map the potential energy surface of a reaction, providing valuable information about the thermodynamics and kinetics of the process. For the Suzuki-Miyaura coupling of 2-(methylthio)thiophene-4-boronic acid, this would involve calculating the energies of the reactants, intermediates, transition states, and products.

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Thiophene-based molecules are often investigated for their NLO properties.

The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β). DFT calculations are a standard method for predicting these properties. The presence of both an electron-donating group (methylthio) and an electron-withdrawing group (boronic acid) on the thiophene ring could potentially lead to a significant NLO response due to intramolecular charge transfer.

Computational studies on other thiophene derivatives have shown that the nature and position of substituents have a strong influence on the calculated hyperpolarizability. While no specific NLO studies on 2-(methylthio)thiophene-4-boronic acid have been found, it represents a candidate for such investigations based on its molecular structure.

Spectroscopic Techniques in Mechanistic Probes (e.g., EPR)

The elucidation of reaction mechanisms involving organoboron compounds, such as 2-(Methylthio)thiophene-4-boronic acid, relies heavily on a variety of spectroscopic techniques. These methods provide invaluable insights into the transient intermediates, reaction kinetics, and the electronic and structural properties of species involved in the catalytic cycle. While direct and detailed mechanistic studies, particularly those employing Electron Paramagnetic Resonance (EPR) spectroscopy on 2-(Methylthio)thiophene-4-boronic acid, are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous thiophene derivatives and related catalytic reactions.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species that have one or more unpaired electrons. ethz.ch In the context of reactions involving thiophene derivatives, EPR can be instrumental in detecting and characterizing paramagnetic intermediates, such as radical species or metal complexes in unusual oxidation states. ethz.ch For instance, in catalytic cycles, particularly those involving transition metals like palladium or iron, paramagnetic intermediates may be formed. ethz.chacs.org The detection of an Fe(I) species by EPR analysis in an iron-catalyzed cross-coupling reaction, for example, provided crucial evidence for its role as a key intermediate in the catalytic cycle. acs.org

In the realm of thiophene chemistry, EPR studies have been successfully employed to investigate the electronic structure of thiophene-containing radicals. For example, the thiophenodithiazolyl radical (C₄H₂S₃N•) was characterized using X- and Q-band EPR and Electron Nuclear Double Resonance (ENDOR) studies. These investigations, supported by Density Functional Theory (DFT) calculations, revealed that a significant portion of the spin density is delocalized onto the thiophene ring. rsc.org This type of analysis is critical for understanding the reactivity and stability of radical intermediates that could potentially form in reactions of substituted thiophenes.

Furthermore, radical trapping experiments, often complemented by EPR analysis, can confirm the presence of radical pathways. The observation of a signal for a radical adduct in an EPR study can provide strong evidence for the involvement of free radicals in a reaction mechanism. acs.org

While direct EPR data on reactions of 2-(Methylthio)thiophene-4-boronic acid is scarce, it is plausible that such techniques could be applied to study its reactions, for instance, in Suzuki-Miyaura cross-coupling. The potential for the formation of paramagnetic palladium intermediates or radical species derived from the thiophene ring under certain reaction conditions makes EPR a relevant, albeit underutilized, tool for mechanistic investigations in this area.

Other spectroscopic techniques are more commonly reported in the mechanistic investigation of reactions involving thiophene boronic acids. For example, in-operando Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the catalytic cycle of palladium-catalyzed reactions, helping to identify the resting state of the catalyst. researchgate.net

Table of Spectroscopic Parameters for a Related Thiophene Radical

While specific data for 2-(Methylthio)thiophene-4-boronic acid is not available, the following table presents representative data from an EPR study of the related thiophenodithiazolyl radical to illustrate the type of information that can be obtained.

| Parameter | Value | Reference |

| g-value | 2.0063 | rsc.org |

| a(¹⁴N) / G | 4.85 | rsc.org |

| a(¹H) / G | -1.19 | rsc.org |

| a(¹H) / G | -0.91 | rsc.org |

This table is for illustrative purposes and shows data for the thiophenodithiazolyl radical, not 2-(Methylthio)thiophene-4-boronic acid.

The application of these advanced spectroscopic methods is crucial for a deeper understanding of the intricate mechanisms governing the reactions of complex heterocyclic molecules like 2-(Methylthio)thiophene-4-boronic acid, paving the way for the rational design of more efficient and selective catalytic systems.

Future Research Directions and Emerging Paradigms in the Application of 2 Methylthio Thiophene 4 Boronic Acid

The landscape of organic electronics and materials science is in a constant state of evolution, with the pursuit of novel compounds and methodologies driving innovation. Within this context, 2-(Methylthio)thiophene-4-boronic acid stands as a significant building block, and its future development is tied to several emerging research paradigms. These future directions are focused on enhancing the efficiency, sustainability, and scalability of its synthesis and application in advanced materials.

Q & A

Q. Standard characterization methods :

- ¹H/¹³C NMR : Confirm substitution pattern on the thiophene ring. The methylthio group (-SMe) resonates at ~2.5 ppm (¹H) and ~15 ppm (¹³C), while the boronic acid proton (B-OH) appears as a broad peak at ~6–8 ppm (¹H) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: ~187.03 for C₅H₇BO₂S₂).

- Melting point : Compare with literature values (e.g., analogs like 4-methoxyphenylboronic acid melt at 210–214°C ).

- HPLC purity : Ensure >95% purity using reverse-phase C18 columns and aqueous-organic mobile phases .

Advanced: What strategies mitigate challenges in purifying 2-(Methylthio)thiophene-4-boronic acid, given its propensity for boroxin formation?

Boronic acids readily dehydrate to form boroxins, especially under heating or vacuum. To suppress this:

- Low-temperature purification : Use cold solvents (e.g., 0–6°C storage ) and avoid rotary evaporation above 40°C.

- In situ protection : Convert the boronic acid to its pinacol ester derivative (stable to silica gel chromatography) and deprotect post-purification using mild acidic conditions (e.g., HCl/THF/water) .

- Alternative stationary phases : Use Florisil or alumina columns instead of silica to minimize irreversible binding .

Advanced: How does the methylthio substituent influence the reactivity of 2-(Methylthio)thiophene-4-boronic acid in Suzuki-Miyaura couplings compared to methoxy or phenyl analogs?

The methylthio group (-SMe) exerts both electronic and steric effects:

- Electronic effects : -SMe is weakly electron-donating via σ-conjugation but slightly electron-withdrawing via resonance, contrasting with the stronger electron-donating methoxy (-OMe) group. This reduces the electron density at the boronic acid, slowing transmetallation but improving stability toward protodeboronation .

- Steric effects : -SMe has a smaller footprint than -OMe, allowing coupling with bulky aryl halides (e.g., ortho-substituted partners).

Example data :

| Substrate | Coupling Partner | Yield (%) | Reference |

|---|---|---|---|

| 2-(Methylthio)thiophene-4-BA | 4-Bromoanisole | 78 | |

| 5-Methoxythiophene-2-BA | 4-Bromoanisole | 85 |

Advanced: What contradictory data exist regarding the stability of 2-(Methylthio)thiophene-4-boronic acid under aqueous conditions, and how can these discrepancies be resolved?

Q. Reported contradictions :

- Some studies report stability in ethanol/water (1:1) at pH 7–9 for >24 hours , while others note degradation at pH >10 due to boronate formation .

Resolution strategies : - pH-controlled experiments : Monitor degradation via ¹¹B NMR to track boronate/boroxin peaks.

- Additives : Use antioxidants (e.g., BHT) to prevent oxidative cleavage of the thiophene ring .

Advanced: How can computational modeling guide the design of 2-(Methylthio)thiophene-4-boronic acid derivatives for targeted applications in materials science or enzyme inhibition?

Q. Methodological approach :

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to tailor optoelectronic materials. For enzyme inhibition, model binding interactions with target proteins (e.g., serine proteases via reversible boronate-diol bonding) .

- SAR studies : Compare with analogs (e.g., 4-mercaptophenylboronic acid ) to identify critical substituents for activity.

Advanced: What spectroscopic techniques best resolve ambiguities in regiochemical assignments for derivatives of 2-(Methylthio)thiophene-4-boronic acid?

- NOESY NMR : Detect spatial proximity between -SMe and boronic acid protons to confirm substitution pattern.

- ¹¹B NMR : Identify boronate vs. boronic acid forms (δ ~30 ppm for B(OH)₂; δ ~18 ppm for boronate esters) .

- X-ray crystallography : Definitive structural assignment, though challenging due to low crystallinity of boronic acids. Use ester derivatives for improved crystal formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.